Si–O–C Bond Angle: Me₃Si(BHT) at 139.4° Versus Me₂SiCl(BHT) at 140.0° – Direct Crystallographic Head-to-Head Comparison
Single-crystal X-ray diffraction data from Healy and Barron (1990) provide a direct head-to-head comparison of the Si–O–C bond angle in two sterically crowded BHT-derived silanes synthesized and crystallized under identical laboratory conditions. The target compound Me₃Si(BHT) (1) exhibits a Si–O–C angle of 139.4(3)°, while the chloro-substituted analog Me₂SiCl(BHT) (2) yields an angle of 140.0(2)°. Both values are substantially larger than the typical Si–O–C angle in unhindered alkoxysilanes (~120–130°) and approach the upper range observed in alkoxysilanes (131–156°). The authors attribute these large angles to significant pπ–dπ bonding between oxygen and silicon, a π-interaction whose magnitude is sensitive to the steric and electronic environment at silicon [1]. This structural parameter has direct consequences for the compound's reactivity: larger Si–O–C angles correlate with altered oxygen lone-pair availability and modified susceptibility to nucleophilic attack at silicon.
| Evidence Dimension | Si–O–C bond angle (degrees) |
|---|---|
| Target Compound Data | Me₃Si(BHT): 139.4(3)° |
| Comparator Or Baseline | Me₂SiCl(BHT): 140.0(2)°; typical unhindered alkoxysilanes: ~120–130° |
| Quantified Difference | Target vs. Me₂SiCl(BHT): Δ = 0.6° (statistically overlapping at ~2σ); Target vs. unhindered alkoxysilanes: Δ ≈ 9–19° larger |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; Me₃Si(BHT): space group P2₁/a, a = 9.129(1) Å, b = 15.290(7) Å, c = 13.196(8) Å, β = 95.15(6)°, Z = 4 |
Why This Matters
The Si–O–C angle is a direct reporter of oxygen-to-silicon π-donation and steric congestion at the oxygen center; a purchaser seeking a well-characterized, sterically encumbered TMS aryl ether with documented bond geometry for mechanistic or computational studies should select this compound over less rigorously characterized analogs.
- [1] Healy, M.D.; Barron, A.R. Sterically crowded aryloxide compounds of silicon. Journal of Organometallic Chemistry, 1990, 381(2), 165–172. DOI: 10.1016/0022-328X(90)80109-D View Source
